N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a pyrrolo-pyrimidine derivative featuring a thioacetamide linker and a 2,4-dimethylphenyl substituent. The compound’s core structure includes a 3-isopropyl group, a 4-oxo moiety, and a 7-phenyl substitution on the pyrrolo[3,2-d]pyrimidine scaffold.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-15(2)29-24(31)23-22(19(13-26-23)18-8-6-5-7-9-18)28-25(29)32-14-21(30)27-20-11-10-16(3)12-17(20)4/h5-13,15,26H,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDGBOBQDNNPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound notable for its unique structure and potential biological activities. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core that is known for its medicinal properties, particularly as an inhibitor of phosphodiesterases (PDEs), which are important targets in the treatment of various diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 446.6 g/mol. The structure integrates multiple functional groups that contribute to its biological activity. The thioacetamide moiety and the dimethylphenyl group are particularly significant in enhancing its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₄O₂S |
| Molecular Weight | 446.6 g/mol |
| Key Functional Groups | Thioacetamide, Pyrrolo[3,2-d]pyrimidine |
Inhibition of Phosphodiesterases (PDEs)
Research indicates that this compound exhibits significant activity as a PDE inhibitor. PDEs play a crucial role in cellular signaling pathways by regulating the levels of cyclic nucleotides (cAMP and cGMP). Inhibition of these enzymes can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting bronchodilation and reducing inflammation .
Antiviral Properties
Compounds with similar structural characteristics have demonstrated antiviral activities against various viruses, including respiratory syncytial virus (RSV). The pyrrolo[3,2-d]pyrimidine scaffold is particularly noted for its effectiveness against viral infections due to its ability to interfere with viral replication mechanisms .
The mechanism by which this compound exerts its effects likely involves binding to specific enzymes or receptors involved in key biological pathways. This interaction may modulate the activity of these targets, leading to the observed pharmacological effects.
Case Studies and Research Findings
Recent studies have highlighted the versatility of pyrimidine-based compounds in drug discovery. For instance:
- Anticancer Activity : A study evaluated various pyrimidine derivatives for their anticancer properties and found that certain derivatives exhibited potent cytotoxic effects against cancer cell lines .
- Antimicrobial Effects : Another investigation into pyrimidine compounds indicated their potential against multidrug-resistant strains of bacteria, showcasing their broad-spectrum antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2,4-dimethylphenyl group likely enhances lipophilicity compared to the 3,4-dichlorophenyl analog (), which may improve membrane permeability but reduce aqueous solubility .
Core Modifications: The 5,6,7-trimethyl substitution in may sterically hinder interactions but improve metabolic stability. Pyrrolo[2,3-d]pyrimidine analogs () exhibit antitumor activity, suggesting that even minor core rearrangements (e.g., [3,2-d] vs. [2,3-d]) can significantly alter bioactivity .
Acetamide Functionalization
- Target Compound : Likely synthesized via nucleophilic substitution of a 2-mercapto-pyrrolo-pyrimidine intermediate with N-(2,4-dimethylphenyl)-2-chloroacetamide, analogous to methods in and .
- : Uses similar alkylation steps with N-(3,4-dichlorophenyl)-2-chloroacetamide, achieving moderate yields (37–73%) depending on steric and electronic effects .
Notes and Limitations
Data Gaps : Direct biological data for the target compound are absent in the evidence. Comparative predictions are based on structural analogs alone.
Contradictions : and suggest divergent bioactivities (antitumor vs. TLR4 modulation) for similar scaffolds, emphasizing the need for empirical testing .
Synthetic Challenges : Longer alkyl chains (e.g., butyl in ) may reduce reaction yields due to steric hindrance, whereas isopropyl groups (target compound) could improve synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
